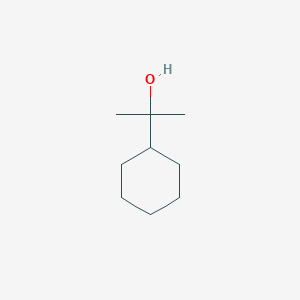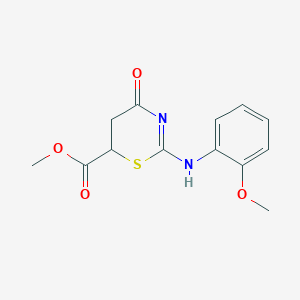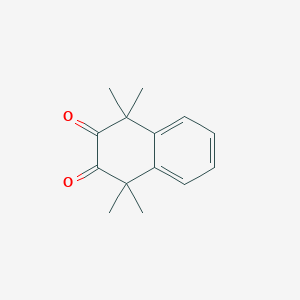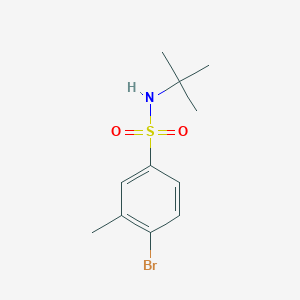
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Vue d'ensemble
Description
The compound "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" is a brominated aromatic sulfonamide with tert-butyl and methyl substituents. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related brominated aromatic compounds and sulfonamides, which can be used to infer properties and reactivity patterns for the compound .
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves electrophilic aromatic substitution, where a bromine atom is introduced into an aromatic ring. For instance, the bromination of 1,4-di-tert-butylbenzene yields various brominated products, including 1,4-di-tert-butyl-2-bromobenzene . This suggests that the synthesis of "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" could similarly be achieved through a bromination reaction, possibly followed by the introduction of the sulfonamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a sterically congested imidazolidinone derivative was elucidated, revealing the conformation of the tert-butyl and other substituents . This information can be extrapolated to predict that "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" would also exhibit a conformation influenced by the bulky tert-butyl group, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Brominated aromatic compounds participate in various chemical reactions. The addition reaction of N, N-dibromobenzenesulfonamide with asymmetric olefins proceeds via Markownikoff's rule . This indicates that the bromine in "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" could potentially be reactive towards nucleophiles in substitution reactions. Furthermore, the presence of the sulfonamide group could enable reactions typical of sulfonamides, such as substitution or elimination.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds and sulfonamides are influenced by their substituents. For example, the introduction of tert-butyl side groups in polyimides leads to a decrease in dielectric constant and an increase in organosolubility . This suggests that "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" may also exhibit low polarity and good solubility in organic solvents. The presence of the bromine atom could also impact the compound's density and melting point.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Sulfonamide compounds, including those structurally related to 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide, have been investigated for their synthesis and structural characterization, serving as intermediates for further chemical modifications and applications in drug development, especially as potential candidates for HIV-1 infection prevention (Cheng De-ju, 2015).
Quantum-Chemical Calculations
Quantum-chemical calculations have been applied to similar sulfonamide compounds to define their optimized state, predict free energy, and distinguish molecular orbitals, which is crucial for understanding their reactivity and properties in various chemical and biological contexts (Sun Peiming et al., 2022).
DNA Binding and Anticancer Activity
Sulfonamide derivatives have been examined for their DNA binding capabilities and anticancer activities. Studies have shown that these compounds can interact with DNA, potentially leading to applications in cancer treatment. For instance, mixed-ligand copper(II)-sulfonamide complexes have been shown to bind to DNA and exhibit significant anticancer properties (M. González-Álvarez et al., 2013).
Catalysis and Material Science
In material science, sulfonamide-substituted compounds have been explored for their roles as catalysts and in the design of materials with specific properties. For example, sulfonamide-substituted iron phthalocyanine has been investigated for its solubility, stability, and oxidation catalysis properties, demonstrating its potential as an oxidation catalyst in organic reactions (Umit Işci et al., 2014).
Antimicrobial and Lipoxygenase Inhibition
Some sulfonamide compounds have shown promising results in antimicrobial and lipoxygenase inhibition studies, indicating their potential as therapeutic agents for bacterial infections and inflammatory conditions (M. Abbasi et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8-7-9(5-6-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIXCQJHVUBIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428969 | |
| Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
CAS RN |
958651-46-2 | |
| Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

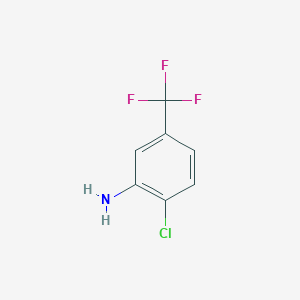
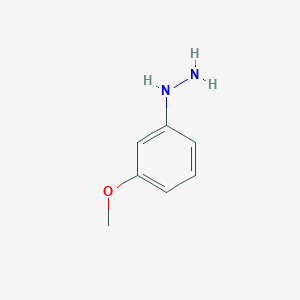
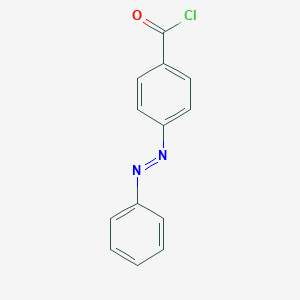
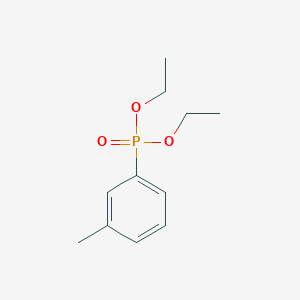
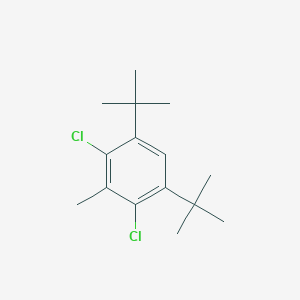
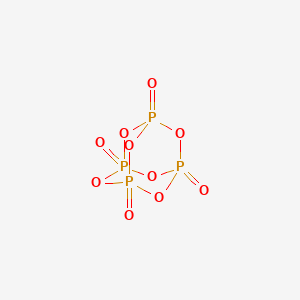
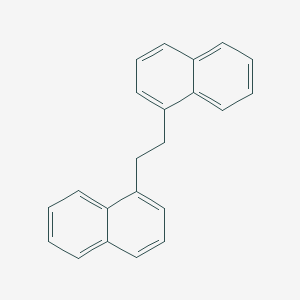
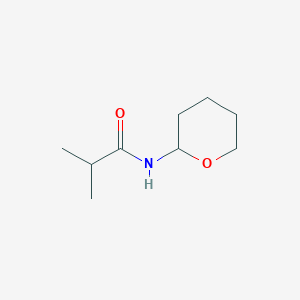
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
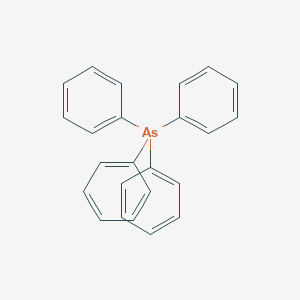
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
